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Abstract
Vapendavir is an orally bioavailable antiviral compound under investigation for the treatment of

rhinovirus (RV) infections, a common cause of exacerbations in patients with chronic

obstructive pulmonary disease (COPD). As a capsid-binding inhibitor, Vapendavir prevents the

virus from releasing its genetic material into host cells. Understanding the pharmacokinetic

profile and oral bioavailability of its diphosphate salt is crucial for optimizing dosing strategies

and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of

the available information on the pharmacokinetics of Vapendavir diphosphate, including

summaries of key clinical trials designed to elucidate its absorption, distribution, metabolism,

and excretion (ADME) properties. While specific quantitative data from these trials are pending

public release, this guide details the experimental designs and methodologies employed.

Introduction
Vapendavir is a potent, orally administered antiviral agent that targets the hydrophobic pocket

within the viral protein 1 (VP1) of picornaviruses, including a broad range of rhinoviruses and

enteroviruses.[1] By binding to this pocket, Vapendavir stabilizes the viral capsid, thereby

preventing the conformational changes necessary for viral attachment and the subsequent

release of the viral RNA genome into the host cell.[1] This mechanism of action effectively halts

the replication process at an early stage.
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Clinical development of Vapendavir has advanced to Phase 2 trials, particularly focusing on its

efficacy in reducing the severity of rhinovirus-induced respiratory symptoms in COPD patients.

[2][3] The diphosphate salt of Vapendavir is utilized to enhance its pharmaceutical properties. A

thorough understanding of its pharmacokinetic profile is paramount for its successful clinical

application.

Pharmacokinetic Profile
The definitive quantitative pharmacokinetic parameters for Vapendavir diphosphate in

humans are being established through dedicated clinical trials. The results of these studies will

provide crucial data on the compound's ADME profile.

Key Clinical Trials
Two pivotal clinical trials have been conducted to specifically investigate the pharmacokinetics

of Vapendavir:

NCT05962645: A Phase 1 Study to Confirm the Single- and Multiple-dose Pharmacokinetics

and to Evaluate Food Effect of Vapendavir in Healthy Participants and Participants With

COPD. This study was designed to characterize the plasma pharmacokinetic profiles of

Vapendavir following single and multiple oral doses.[1] An important aspect of this trial was to

assess the impact of food on the drug's absorption.[1]

NCT06834295: An Open-label, Single-dose Study To Assess the Mass Balance Recovery,

Metabolite Profile and Metabolite Identification of [14C]Vapendavir in Healthy Male Subjects.

This Phase 1/2 study utilized radiolabeled Vapendavir to trace its path through the body,

enabling a detailed analysis of its metabolism and excretion pathways.[4][5]

The data from these studies will be used to populate the pharmacokinetic parameter tables

below upon public disclosure.

Data Presentation
The following tables are structured to present the key pharmacokinetic parameters that are

expected to be reported from the aforementioned clinical trials.

Table 1: Single-Dose Pharmacokinetic Parameters of Vapendavir
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Parameter
Healthy Volunteers
(Fasted)

Healthy Volunteers
(Fed)

COPD Patients

Cmax (ng/mL) Data Pending Data Pending Data Pending

Tmax (hr) Data Pending Data Pending Data Pending

AUC0-t (ng·hr/mL) Data Pending Data Pending Data Pending

AUC0-∞ (ng·hr/mL) Data Pending Data Pending Data Pending

t1/2 (hr) Data Pending Data Pending Data Pending

Oral Bioavailability

(%)
Data Pending Data Pending Data Pending

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable

concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to

infinity; t1/2: Elimination half-life.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Vapendavir in COPD Patients

Parameter Day 1 Steady State

Cmax (ng/mL) Data Pending Data Pending

Cmin (ng/mL) Data Pending Data Pending

Tmax (hr) Data Pending Data Pending

AUC0-τ (ng·hr/mL) Data Pending Data Pending

Accumulation Ratio Data Pending Data Pending

Cmin: Minimum plasma concentration; AUC0-τ: Area under the plasma concentration-time

curve over a dosing interval at steady state.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following sections outline the methodologies employed in the key clinical trials to assess

the pharmacokinetics of Vapendavir.

Clinical Study Design (NCT05962645)
This Phase 1, open-label, crossover study was designed to evaluate the pharmacokinetics of

Vapendavir in both healthy adults and patients with stable COPD.[1]

Participants: The study enrolled healthy volunteers and patients with a documented

diagnosis of clinically stable COPD.[1]

Dosing Regimen: Participants received single and multiple oral doses of Vapendavir. The

food-effect arm of the study involved administering the drug under both fasted and fed

conditions to assess any impact on absorption.[1]

Sample Collection: Serial blood samples were collected at predefined time points post-dose

to determine the plasma concentrations of Vapendavir.[1]

Analytical Method: Plasma concentrations of Vapendavir were to be quantified using a

validated bioanalytical method, likely a high-performance liquid chromatography-tandem

mass spectrometry (LC-MS/MS) method, which is the industry standard for its high sensitivity

and specificity.[6][7][8][9][10]
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Figure 1: Workflow for the NCT05962645 Pharmacokinetic Study.
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Mass Balance and Metabolism Study Design
(NCT06834295)
This Phase 1/2, open-label, single-dose study was conducted to understand the metabolic fate

of Vapendavir.[4][5]

Participants: The study enrolled healthy male subjects.[4]

Dosing Regimen: A single oral dose of [14C]-labeled Vapendavir was administered.[4]

Sample Collection: Blood, urine, and feces were collected over a specified period to

measure total radioactivity and identify metabolites.[4]

Analytical Method: Total radioactivity in the collected samples was measured using

techniques such as liquid scintillation counting. Metabolite profiling and identification were

likely performed using LC-MS/MS combined with radiometric detection.[4]
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Figure 2: Workflow for the NCT06834295 Mass Balance Study.
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Signaling Pathways and Mechanism of Action
Vapendavir's mechanism of action does not directly involve host cell signaling pathways but

rather a direct interaction with the viral capsid.
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Figure 3: Vapendavir's Mechanism of Action as a Capsid Binder.

Conclusion
Vapendavir diphosphate is a promising oral antiviral agent for the treatment of rhinovirus

infections. The comprehensive pharmacokinetic studies that have been conducted will provide

essential data to guide its clinical use. While the specific quantitative data on its oral

bioavailability, absorption, metabolism, and excretion are eagerly awaited, the detailed

experimental protocols from the key clinical trials offer valuable insight into the rigorous

evaluation this compound has undergone. The information presented in this guide will be

updated as new data becomes publicly available.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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